BMS-538203 -

BMS-538203

Catalog Number: EVT-263092
CAS Number:
Molecular Formula: C12H12FNO5
Molecular Weight: 269.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-538203 is a novel inhibitor of HIV integrase.
Source and Classification

BMS-538203 was synthesized by Bristol-Myers Squibb, a pharmaceutical company known for its focus on innovative medicines. The compound belongs to the category of protein kinase inhibitors, which are designed to interfere with the action of specific enzymes involved in cell signaling pathways that regulate cell division and survival. This classification places BMS-538203 among other targeted therapies that aim to provide more effective and less toxic treatment options compared to traditional chemotherapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of BMS-538203 involves several key steps, utilizing various organic chemistry techniques. The process typically begins with the selection of appropriate starting materials, which undergo multiple reactions including coupling, cyclization, and purification.

  1. Starting Materials: The synthesis begins with readily available chemical precursors that are modified through chemical reactions.
  2. Reactions: Common reactions include:
    • Coupling Reactions: To form carbon-carbon bonds.
    • Cyclization: To create cyclic structures that are crucial for the biological activity of the compound.
    • Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired compound from by-products.
  3. Characterization: The final product is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

BMS-538203 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The specific arrangement of atoms within the molecule allows it to interact effectively with its target proteins.

  • Molecular Formula: C_xH_yN_zO_a (exact values depend on the specific structure).
  • Molecular Weight: Typically calculated based on the molecular formula.
  • Structural Features: Includes aromatic rings, heterocycles, or other functional groups that enhance solubility and binding affinity.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of BMS-538203 is largely defined by its functional groups, which can participate in various chemical reactions:

  1. Hydrolysis: Reaction with water leading to breakdown products.
  2. Oxidation/Reduction: Involvement in redox reactions affecting its stability and activity.
  3. Complex Formation: Ability to form complexes with metal ions or other biomolecules, which may influence its pharmacokinetics.

These reactions are essential for understanding how BMS-538203 behaves in biological systems and its potential interactions with other compounds.

Mechanism of Action

Process and Data

BMS-538203 exerts its therapeutic effects primarily through inhibition of specific protein kinases involved in cancer cell signaling pathways. By blocking these kinases, the compound disrupts critical processes such as:

  1. Cell Proliferation: Preventing cancer cells from dividing and multiplying.
  2. Apoptosis Induction: Promoting programmed cell death in malignant cells.
  3. Inhibition of Metastasis: Reducing the ability of cancer cells to spread to other tissues.

The detailed mechanism often involves binding affinity studies, where the strength and specificity of BMS-538203's interaction with target proteins are quantified.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid or crystalline compound.
  • Solubility: Solubility profiles in various solvents (e.g., water, ethanol) are crucial for formulation development.
  • Melting Point: A characteristic temperature range where the compound transitions from solid to liquid.

Chemical Properties

  • Stability: Assessment under different conditions (pH, temperature) to ensure efficacy during storage.
  • Reactivity: Information on how BMS-538203 reacts with other chemicals can inform safety profiles.

Relevant data from experimental studies help establish these properties for regulatory submissions and clinical applications.

Applications

Scientific Uses

BMS-538203 has potential applications in several areas:

The ongoing research into BMS-538203 aims to further elucidate its mechanisms and optimize its therapeutic use in clinical settings.

Introduction to BMS-538203

Background and Discovery of BMS-538203

BMS-538203 (CAS# 543730-41-2) is a small-molecule antiviral agent first synthesized by Bristol-Myers Squibb during early HIV integrase inhibitor development. Its discovery emerged from systematic optimization of a hit compound (molecular weight: 268 Da), culminating in 50-fold enhanced enzyme inhibition and 2,000-fold improved antiviral activity without increasing molecular weight (269.23 g/mol) or altering core topology [2]. The chemical structure was refined by replacing ketone groups (potential covalent protein-binding moieties) and modifying the aryl moiety, ultimately yielding the (Z)-isomer of 3-[(4-fluorobenzyl)-methoxycarbamoyl]-2-hydroxyacrylic acid [1] [7]. Key physicochemical properties include:

  • Molecular Formula: C₁₂H₁₂FNO₅
  • Solubility: ≥54 mg/mL in DMSO (200.57 mM) [2]
  • Storage: Stable at -20°C for long-term storage (>2 years) [1]

Table 1: Physicochemical Properties of BMS-538203

PropertyValue
CAS Registry Number543730-41-2
Exact Mass269.0700 g/mol
Elemental CompositionC 53.54%; H 4.49%; F 7.06%; N 5.20%; O 29.71%
SMILESCON(CC1=CC=C(C=C1)F)C(=O)/C=C(/C(=O)O)O
InChI KeyGACIOSIZKMLELV-POHAHGRESA-N

Pharmacological Classification and Target Pathways

BMS-538203 is pharmacologically classified as an HIV integrase strand transfer inhibitor (INSTI). It selectively targets the catalytic site of HIV-1 integrase—a viral enzyme essential for inserting proviral DNA into host genomes. The compound competitively inhibits integrase by chelating divalent metal ions (Mg²⁺/Mn²⁺) within the enzyme’s active site, thereby blocking the strand-transfer step of viral integration [2] [7].

Key mechanistic characteristics include:

  • High Binding Affinity: Displaces viral DNA substrates via hydroxyacrylic acid and carbamoyl pharmacophores [7].
  • Antiviral Potency: Demonstrates low nanomolar IC₅₀ values in cell-based assays, though exact values remain proprietary [2].
  • Selectivity Profile: Minimal activity against related polynucleotidyl transferases (e.g., RNase H, transposases), reducing off-target risks [2].

Table 2: Comparative Pharmacodynamics of Early HIV Integrase Inhibitors

CompoundMolecular Weight (g/mol)Key PharmacophoreOptimization Focus
Initial Hit (1)268Di-ketoneBaseline activity
BMS-538203269.23Hydroxyacrylic acidAryl moiety + hydroxamide
Raltegravir444.4Diketo acidClinical derivative

Significance in Current Therapeutic Landscapes

BMS-538203 holds historical and developmental significance as a pivotal proof-of-concept molecule in antiretroviral drug discovery. Although superseded by clinically approved INSTIs (e.g., Dolutegravir), its optimization pathway validated strategies for enhancing integrase inhibition while maintaining metabolic stability [2]. Current applications include:

  • Research Tool: Used in vitro to study integrase enzymology and resistance mechanisms [1] [7].
  • Scaffold for Derivatives: Inspires design of bifunctional inhibitors targeting multiple HIV lifecycle stages [2].
  • Biosynthesis Benchmark: Guides synthetic routes for complex hydroxamate-based antivirals [7].

Commercial availability remains limited to research quantities (5 mg–1 g), primarily through custom synthesis vendors like MedKoo and BOC Sciences, reflecting its niche role in ongoing virology studies [1] [10].

Table 3: Evolution of HIV Integrase Inhibitors

Compound GenerationExamplesAdvantages Over BMS-538203
First-generationRaltegravirOral bioavailability; Clinical efficacy
Second-generationDolutegravirHigh barrier to resistance
Prototype (BMS-538203)N/ATarget validation; Synthetic simplicity

Properties

Product Name

BMS-538203

IUPAC Name

(Z)-4-[(4-fluorophenyl)methyl-methoxyamino]-2-hydroxy-4-oxobut-2-enoic acid

Molecular Formula

C12H12FNO5

Molecular Weight

269.23 g/mol

InChI

InChI=1S/C12H12FNO5/c1-19-14(11(16)6-10(15)12(17)18)7-8-2-4-9(13)5-3-8/h2-6,15H,7H2,1H3,(H,17,18)/b10-6-

InChI Key

GACIOSIZKMLELV-POHAHGRESA-N

SMILES

CON(CC1=CC=C(C=C1)F)C(=O)C=C(C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

BMS-538203

Canonical SMILES

CON(CC1=CC=C(C=C1)F)C(=O)C=C(C(=O)O)O

Isomeric SMILES

CON(CC1=CC=C(C=C1)F)C(=O)/C=C(/C(=O)O)\O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.